![molecular formula C25H47N3O4 B12529732 N-[3-(Hexadecyloxy)-2-hydroxypropyl]-L-histidine CAS No. 738592-25-1](/img/structure/B12529732.png)
N-[3-(Hexadecyloxy)-2-hydroxypropyl]-L-histidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(Hexadecyloxy)-2-hydroxypropyl]-L-histidine is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a hexadecyloxy group attached to a hydroxypropyl chain, which is further linked to an L-histidine moiety. The combination of these functional groups imparts distinct physicochemical properties to the compound, making it suitable for diverse applications in chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(Hexadecyloxy)-2-hydroxypropyl]-L-histidine typically involves a multi-step process. One common synthetic route includes the following steps:
Preparation of 3-(Hexadecyloxy)-2-hydroxypropylamine: This intermediate is synthesized by reacting hexadecanol with epichlorohydrin under basic conditions to form 3-(hexadecyloxy)-1,2-epoxypropane. The epoxy compound is then reacted with ammonia to yield 3-(hexadecyloxy)-2-hydroxypropylamine.
Coupling with L-histidine: The 3-(hexadecyloxy)-2-hydroxypropylamine is then coupled with L-histidine using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
N-[3-(Hexadecyloxy)-2-hydroxypropyl]-L-histidine can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The hexadecyloxy group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted alkyl or aryl derivatives.
Wissenschaftliche Forschungsanwendungen
N-[3-(Hexadecyloxy)-2-hydroxypropyl]-L-histidine has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in various chemical formulations.
Biology: Employed in the study of membrane proteins and lipid interactions due to its amphiphilic nature.
Medicine: Investigated for its potential as a drug delivery agent, particularly in targeting specific tissues or cells.
Industry: Utilized in the formulation of cosmetics and personal care products for its moisturizing and emulsifying properties.
Wirkmechanismus
The mechanism of action of N-[3-(Hexadecyloxy)-2-hydroxypropyl]-L-histidine is primarily attributed to its amphiphilic structure, which allows it to interact with both hydrophilic and hydrophobic environments. This property enables the compound to integrate into lipid bilayers and modulate membrane fluidity and permeability. In drug delivery applications, the compound can facilitate the encapsulation and transport of therapeutic agents to target cells, enhancing their bioavailability and efficacy.
Vergleich Mit ähnlichen Verbindungen
N-[3-(Hexadecyloxy)-2-hydroxypropyl]-L-histidine can be compared with other similar compounds such as:
N-[3-(Hexadecyloxy)-2-hydroxypropyl]-N-(2-hydroxyethyl)hexadecanamide: Similar in structure but differs in the presence of an additional hydroxyethyl group, which may affect its solubility and interaction with biological membranes.
N-[3-(Dimethylamino)propyl]-octadecanamide:
The uniqueness of this compound lies in its combination of a long alkyl chain with a histidine moiety, providing a balance of hydrophobic and hydrophilic properties that are advantageous in various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
738592-25-1 |
|---|---|
Molekularformel |
C25H47N3O4 |
Molekulargewicht |
453.7 g/mol |
IUPAC-Name |
(2S)-2-[(3-hexadecoxy-2-hydroxypropyl)amino]-3-(1H-imidazol-5-yl)propanoic acid |
InChI |
InChI=1S/C25H47N3O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-32-20-23(29)19-27-24(25(30)31)17-22-18-26-21-28-22/h18,21,23-24,27,29H,2-17,19-20H2,1H3,(H,26,28)(H,30,31)/t23?,24-/m0/s1 |
InChI-Schlüssel |
WTMUNSCSKJRWOQ-CGAIIQECSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCCOCC(CN[C@@H](CC1=CN=CN1)C(=O)O)O |
Kanonische SMILES |
CCCCCCCCCCCCCCCCOCC(CNC(CC1=CN=CN1)C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


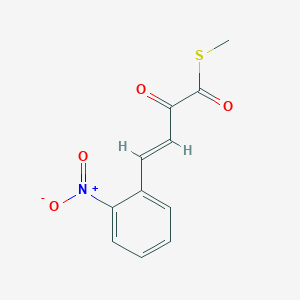
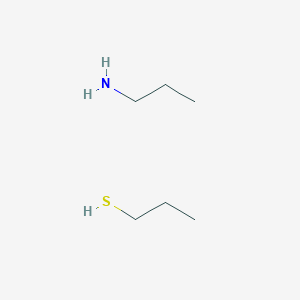


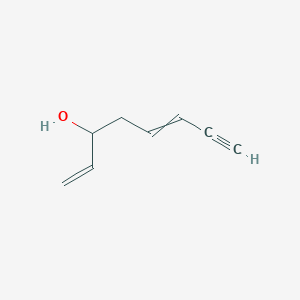
![[6-(Benzyloxy)hex-2-en-1-yl]benzene](/img/structure/B12529692.png)
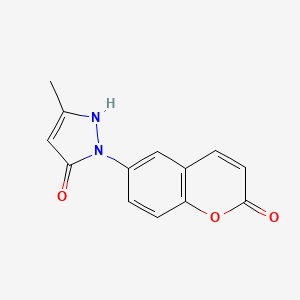
![1-[4-(4-Methylphenyl)phenyl]-3-nitrobenzene](/img/structure/B12529709.png)
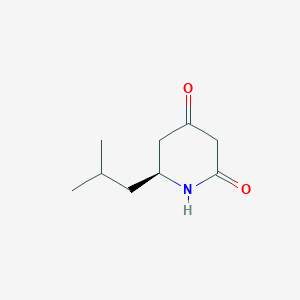
![1,2,4-Triazine-6(1H)-thione,5-[(4-methylphenyl)methyl]-3-phenyl-](/img/structure/B12529714.png)
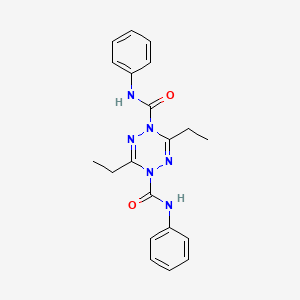
![(1Z)-N~1~-[1-(Naphthalen-1-yl)cyclohexa-2,4-dien-1-yl]ethanebis(imidoyl) dichloride](/img/structure/B12529731.png)
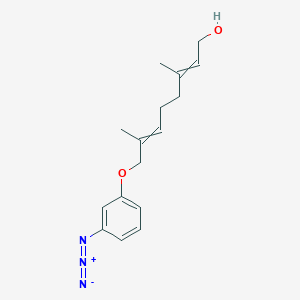
![2-[2-(2-Fluorophenoxy)phenyl]-5-(methylsulfanyl)-1,3,4-oxadiazole](/img/structure/B12529736.png)
